3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid
Description
3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid is a complex organic compound characterized by the presence of multiple functional groups, including a chloro, trifluoromethyl, and fluorobenzoic acid moiety
Properties
IUPAC Name |
3-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]sulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3O4S/c15-8-4-7(14(17,18)19)5-21-11(8)12(20)22-27(25,26)10-3-6(13(23)24)1-2-9(10)16/h1-5H,(H2,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPFWQRITVYBJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid typically involves multi-step organic reactionsThe sulfonyl group is then introduced via sulfonation, and the final step involves the coupling of the fluorobenzoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis process. Advanced techniques like continuous flow chemistry may also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chloro and trifluoromethyl sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of molecules .
Medicine
Medicinal chemistry explores this compound for its potential therapeutic properties. It is investigated for its role in developing new drugs, especially those targeting specific enzymes or receptors involved in diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide
Uniqueness
Compared to similar compounds, 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and fluorobenzoic acid groups enhances its versatility in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
